molecular formula C15H13N5O4 B7158650 N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide

N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide

Cat. No.: B7158650
M. Wt: 327.29 g/mol
InChI Key: ZBTLVVLSBFFUMF-UHFFFAOYSA-N
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Description

N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound features a pyrido[2,3-b][1,4]oxazine core, which is known for its diverse pharmacological properties.

Properties

IUPAC Name

N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O4/c16-15(23)19-10-3-1-2-9(5-10)18-13(22)8-4-11-14(17-6-8)24-7-12(21)20-11/h1-6H,7H2,(H,18,22)(H,20,21)(H3,16,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTLVVLSBFFUMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)N=CC(=C2)C(=O)NC3=CC(=CC=C3)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide typically involves the cyclization of 3-aminopyridin-2(1H)-ones with chloroacetyl chloride . The reaction conditions often include refluxing in solvents such as xylene, followed by the addition of a base to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid

    Reduction: DIBALH

    Substitution: Various nucleophiles and electrophiles under appropriate conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can introduce functional groups such as sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Mechanism of Action

The mechanism of action of N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(carbamoylamino)phenyl]-2-oxo-1H-pyrido[2,3-b][1,4]oxazine-7-carboxamide is unique due to its specific structural features and the combination of functional groups that confer distinct biological activities

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